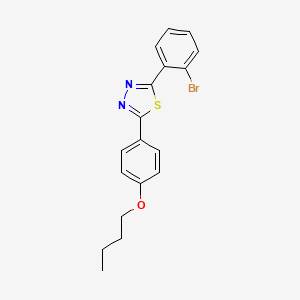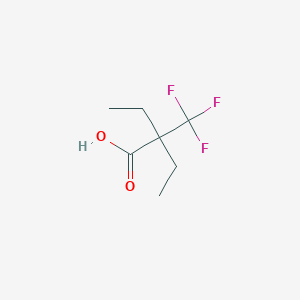
2-Ethyl-2-trifluoromethyl-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2,2-diethylpropionic acid is an organic compound characterized by the presence of three fluorine atoms and two ethyl groups attached to a propionic acid backbone. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-diethylpropionic acid typically involves the introduction of fluorine atoms into the propionic acid structure. One common method is the fluorination of 2,2-diethylpropionic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 3,3,3-Trifluoro-2,2-diethylpropionic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoro-2,2-diethylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of trifluoroacetone or trifluoroacetaldehyde.
Reduction: Formation of 3,3,3-trifluoro-2,2-diethylpropanol.
Substitution: Formation of derivatives with substituted functional groups.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2,2-diethylpropionic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2,2-diethylpropionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
Comparison: 3,3,3-Trifluoro-2,2-diethylpropionic acid is unique due to its two ethyl groups, which differentiate it from similar compounds that may have different alkyl groups or additional halogen atoms
Propriétés
Formule moléculaire |
C7H11F3O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2-ethyl-2-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-3-6(4-2,5(11)12)7(8,9)10/h3-4H2,1-2H3,(H,11,12) |
Clé InChI |
IYUBQGFVCNZOSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)
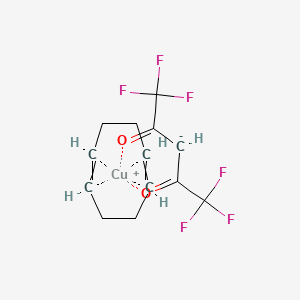
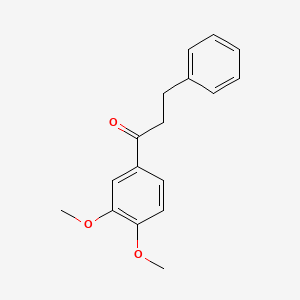
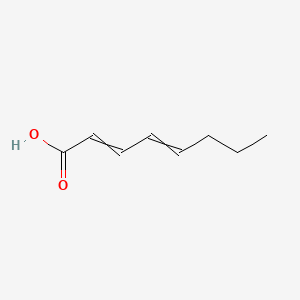
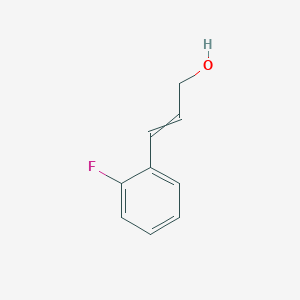
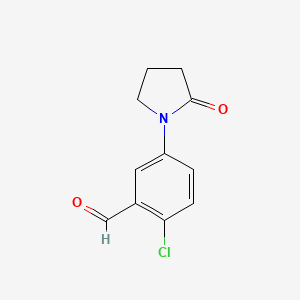
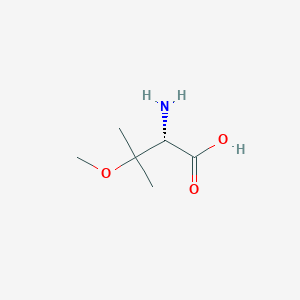
![Propyl 4-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B12448352.png)
![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
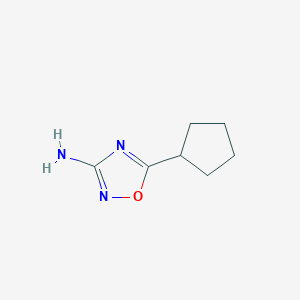
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
